Cas no 2006281-61-2 ((E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride)

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride is a synthetic organic compound featuring a conjugated butenamide backbone with a dimethylamino substituent and a hydroxymethylphenyl moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and drug development. The compound's structural features, including the electron-rich dimethylamino group and the hydroxymethylphenyl unit, suggest potential utility as an intermediate in the synthesis of bioactive molecules or as a scaffold for studying structure-activity relationships. Its well-defined chemical properties and purity make it a reliable choice for controlled experimental studies.
(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride structure
2006281-61-2 structure
Product Name:(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride
CAS No:2006281-61-2
MF:C13H19ClN2O2
MW:270.755162477493
MDL:MFCD29049240
CID:5192624
Update Time:2026-03-05

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride
    • MDL: MFCD29049240
    • Inchi: 1S/C13H18N2O2.ClH/c1-15(2)9-3-4-13(17)14-12-7-5-11(10-16)6-8-12;/h3-8,16H,9-10H2,1-2H3,(H,14,17);1H
    • InChI Key: HVCSSBOGPCKDRQ-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(CO)=CC=1)C(=O)C=CCN(C)C.Cl

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Pricemore >>

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(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2006281-61-2)(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride
Order Number:A1145010
Stock Status:in Stock
Quantity:0.1g/0.25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:00
Price ($):557.0/655.0
Email:sales@amadischem.com

Additional information on (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride and Its Significance in Modern Chemical Biology

(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride, with the CAS number 2006281-61-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The hydrochloride salt form enhances its solubility and stability, making it a versatile candidate for various biochemical assays and therapeutic investigations.

The structural framework of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride consists of a butenamide core substituted with a dimethylamino group and a hydroxymethylphenyl moiety. This configuration imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The presence of the dimethylamino group suggests potential for alkaloid-like activities, while the hydroxymethylphenyl group may contribute to hydrogen bonding capabilities, enhancing binding affinity to protein receptors.

In recent years, there has been growing interest in exploring the pharmacological properties of amide derivatives, particularly those incorporating aromatic rings and amino functionalities. Studies have indicated that such compounds often exhibit modulatory effects on enzymes and receptors involved in inflammatory pathways, neurodegeneration, and metabolic disorders. The (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride molecule aligns with this trend, offering a promising scaffold for further derivatization and optimization.

One of the most compelling aspects of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride is its potential role in developing novel therapeutic agents. Research has demonstrated that amide-based compounds can serve as intermediates in the synthesis of more complex molecules with enhanced bioactivity. For instance, modifications to the hydroxymethylphenyl group could lead to derivatives with improved selectivity for specific biological targets, reducing off-target effects and increasing therapeutic efficacy.

The hydrochloride salt form of this compound further enhances its utility in pharmaceutical applications. Salts are often preferred in drug formulations due to their improved solubility, stability, and bioavailability. The hydrochloride form of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride ensures that the compound remains soluble in aqueous solutions, facilitating its use in various experimental settings, including high-throughput screening assays and in vitro drug testing.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with greater accuracy. Molecular docking studies have been conducted on (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride, revealing potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are implicated in inflammation and tissue degradation, making them attractive targets for anti-inflammatory and anti-fibrotic therapies.

The dimethylamino group in the structure of (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride is particularly noteworthy due to its ability to form stable hydrogen bonds with polar residues in protein binding pockets. This interaction can enhance the compound's affinity for its target site, leading to more potent pharmacological effects. Additionally, the amine functionality may participate in other types of non-covalent interactions, such as cation-π interactions, further stabilizing the binding complex.

In conclusion, (E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride represents a valuable compound for chemical biologists and pharmaceutical researchers. Its unique structural features, combined with its potential for modulating key biological pathways, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in the development of innovative treatments for human diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2006281-61-2)(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)phenyl]-2-butenamide Hydrochloride
A1145010
Purity:99%/99%
Quantity:0.1g/0.25g
Price ($):557.0/655.0
Email